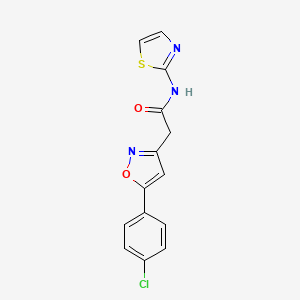
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H10ClN3O2S and its molecular weight is 319.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
The study of crystal structures and molecular interactions of compounds similar to 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide reveals intricate details about their spatial arrangement and potential for forming specific intermolecular interactions. For instance, in compounds with chlorophenyl and thiazole rings, the orientation and interactions between these components are critical for understanding their chemical behavior and reactivity. These insights are fundamental for designing molecules with desired physical and chemical properties for various applications, including drug design and materials science (Saravanan et al., 2016).
Corrosion Inhibition
Research into the synthesis and evaluation of long alkyl side chain acetamide derivatives, including those with isoxazolidine and isoxazoline rings, has shown these compounds to be effective corrosion inhibitors. This application is particularly relevant in the protection of metals against corrosion in acidic mediums, highlighting the potential of such molecules in industrial applications where metal preservation is crucial (Yıldırım & Cetin, 2008).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives based on the structural framework of this compound lead to the creation of novel compounds with potential biological activities. For example, derivatives have been synthesized to evaluate their properties as corrosion inhibitors, showcasing the versatility of this molecular scaffold in generating compounds with desirable properties for specific applications (Yu et al., 2014).
Antimicrobial and Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. The synthesis of novel thiazolidinone and acetidinone derivatives and their screening against various microbial strains and cancer cell lines illustrate the potential therapeutic applications of these compounds. Such studies are crucial for the discovery of new drugs with enhanced efficacy against infectious diseases and cancer (Desai et al., 2008); (Mistry et al., 2009).
Propiedades
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCMYJIIQSPQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
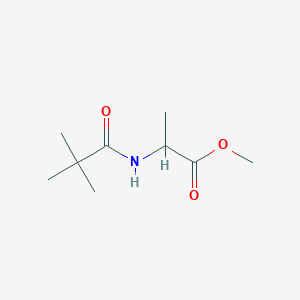
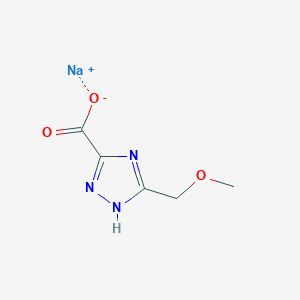
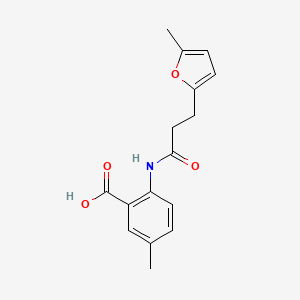
![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)
![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)
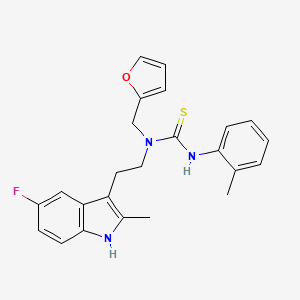
![tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2734144.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2734145.png)
![4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide](/img/structure/B2734147.png)
![3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2734148.png)
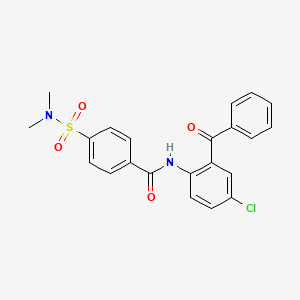
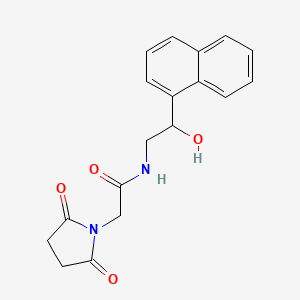
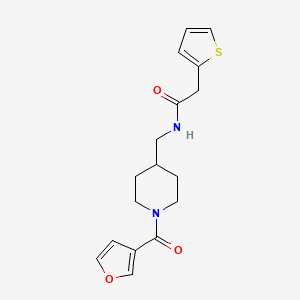
![(E)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2734154.png)
